molecular formula C16H18N2O3S3 B11580718 Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]-

Pentane-2,4-dione, 3-[5-thioxo-4-(2-p-tolyloxyethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-ylsulfanyl]-

Cat. No.: B11580718
M. Wt: 382.5 g/mol
InChI Key: OOOXNWYLKWTMIS-UHFFFAOYSA-N
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Description

3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a phenoxyethyl group, and a diketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions. The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where the phenol derivative reacts with an appropriate alkyl halide. The final step involves the formation of the diketone structure, which can be accomplished through Claisen condensation reactions using suitable ester precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The diketone structure can be reduced to form diols.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The phenoxyethyl group and thiadiazole ring may interact with specific amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    3-ETHYL-4-METHYL-1H-PYRROLE-2,5-DIONE: Shares a similar diketone structure but lacks the thiadiazole and phenoxyethyl groups.

    3-METHYL-4-ETHYL-1H-PYRROLE-2,5-DIONE: Another diketone with a different substitution pattern.

Uniqueness

3-({4-[2-(4-METHYLPHENOXY)ETHYL]-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL}SULFANYL)PENTANE-2,4-DIONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiadiazole ring and phenoxyethyl group distinguishes it from simpler diketones and provides opportunities for diverse applications in research and industry.

Properties

Molecular Formula

C16H18N2O3S3

Molecular Weight

382.5 g/mol

IUPAC Name

3-[[4-[2-(4-methylphenoxy)ethyl]-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]pentane-2,4-dione

InChI

InChI=1S/C16H18N2O3S3/c1-10-4-6-13(7-5-10)21-9-8-18-16(22)24-15(17-18)23-14(11(2)19)12(3)20/h4-7,14H,8-9H2,1-3H3

InChI Key

OOOXNWYLKWTMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C(=S)SC(=N2)SC(C(=O)C)C(=O)C

Origin of Product

United States

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